molecular formula C8H15NO2 B13169430 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal

Cat. No.: B13169430
M. Wt: 157.21 g/mol
InChI Key: CDHBKJUWZIGLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors followed by functional group modificationsThe hydroxypropanal moiety can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation conditions.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxypropanal moiety can undergo redox reactions, modulating cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal is unique due to its combination of a cyclobutyl ring with both aminomethyl and hydroxypropanal functionalities. This dual functionality allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-2-hydroxypropanal

InChI

InChI=1S/C8H15NO2/c1-7(11,6-10)8(5-9)3-2-4-8/h6,11H,2-5,9H2,1H3

InChI Key

CDHBKJUWZIGLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.